Home > Products > Screening Compounds P7963 > Uracil, 6-(p-butylanilino)-
Uracil, 6-(p-butylanilino)- - 21332-96-7

Uracil, 6-(p-butylanilino)-

Catalog Number: EVT-13886229
CAS Number: 21332-96-7
Molecular Formula: C14H17N3O2
Molecular Weight: 259.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uracil, 6-(p-butylanilino)- is a chemical compound that belongs to the class of nucleobases and is structurally related to uracil, a key component of ribonucleic acid (RNA). It is characterized by the presence of a p-butylanilino group attached to the uracil structure, which influences its biological activity and potential applications in pharmaceuticals. The compound is denoted by the molecular formula C14H17N3O2C_{14}H_{17}N_{3}O_{2} and has been studied for its interactions with various biological targets, particularly in the context of enzyme inhibition.

Source

Uracil itself was first discovered in 1900 by Alberto Ascoli through the hydrolysis of yeast nuclein. The compound has since been synthesized in various forms, including derivatives like uracil, 6-(p-butylanilino)-. The synthesis and characterization of this specific derivative have been documented in various scientific patents and literature, which highlight its potential therapeutic applications .

Classification

Uracil, 6-(p-butylanilino)- can be classified under several categories:

  • Chemical Class: Nucleobase derivative
  • Functional Group: Aniline derivative
  • Biological Role: Potential inhibitor of enzymes such as DNA polymerases .
Synthesis Analysis

Methods

The synthesis of uracil, 6-(p-butylanilino)- can be achieved through several methods, typically involving the modification of uracil or its precursors. Common methods include:

  1. N-alkylation: In this method, uracil is reacted with p-butylaniline in the presence of a suitable catalyst or solvent to form the desired compound through an alkylation reaction.
  2. Condensation Reactions: This involves the condensation of uracil with p-butylaniline under acidic or basic conditions, facilitating the formation of the aniline derivative.
  3. Refluxing Techniques: The reaction mixture may be heated under reflux to ensure complete reaction and higher yields.

Technical details regarding specific conditions such as temperature, pressure, and duration can vary based on the desired purity and yield of the product.

Molecular Structure Analysis

Structure

The molecular structure of uracil, 6-(p-butylanilino)- consists of a pyrimidine ring (characteristic of uracil) fused with a p-butylaniline moiety. This structure can be represented as follows:

  • Pyrimidine Ring: Contains nitrogen atoms at positions 1 and 3.
  • p-Butylaniline Group: Attached at position 6 of the uracil ring.

Data

  • Molecular Weight: Approximately 245.31 g/mol
  • Chemical Formula: C14H17N3O2C_{14}H_{17}N_{3}O_{2}
  • CAS Number: Not specifically provided but can be referenced through PubChem .
Chemical Reactions Analysis

Reactions

Uracil derivatives like 6-(p-butylanilino)- exhibit various chemical reactivity patterns:

  1. Oxidation: The compound can undergo oxidation reactions that may modify its functional groups.
  2. Alkylation: Due to the presence of nitrogen atoms, further alkylation reactions can occur.
  3. Hydrolysis: Under certain conditions, it may hydrolyze back to simpler components.

These reactions are essential for understanding how this compound behaves in biological systems and its potential interactions with other molecules.

Mechanism of Action

Process

The mechanism of action for uracil, 6-(p-butylanilino)- primarily involves its role as an enzyme inhibitor:

  • Enzyme Interaction: It has been shown to inhibit DNA polymerases by mimicking natural substrates or binding to active sites, thereby preventing normal enzymatic activity.
  • Inhibition Kinetics: Studies indicate that this compound may exhibit competitive inhibition patterns against certain polymerases, which could be critical in developing therapeutic agents targeting bacterial infections or cancer .

Data

Quantitative data on inhibition constants (K_i) and other kinetic parameters would provide deeper insights into its efficacy as an inhibitor.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as spectroscopic methods (NMR, IR) are utilized to characterize these properties further.

Applications

Scientific Uses

Uracil, 6-(p-butylanilino)- has potential applications in various fields:

  1. Pharmaceutical Development: Its inhibitory properties make it a candidate for drug development targeting DNA polymerases involved in replication processes.
  2. Biochemical Research: Useful as a probe in studies investigating nucleic acid interactions and enzyme kinetics.
  3. Therapeutic Agents: Potential use in treating bacterial infections or cancers through targeted inhibition mechanisms.

Research continues to explore its full potential within these domains, highlighting its significance in both medicinal chemistry and molecular biology .

Introduction to Uracil Derivatives in Medicinal Chemistry

Historical Evolution of Uracil-Based Pharmacophores in Drug Discovery

Uracil derivatives have transitioned from fundamental nucleic acid components to versatile scaffolds in drug design. The discovery of 5-fluorouracil (5-FU) in the 1950s marked a paradigm shift, leveraging uracil's metabolic role to develop antimetabolites that disrupt DNA synthesis in cancer cells [4] [9]. This fluorinated analogue specifically inhibits thymidylate synthase (TS), depleting thymidine pools and inducing cytotoxic effects in rapidly dividing cells. The clinical success of 5-FU—still a first-line treatment for colorectal, breast, and aerodigestive tract cancers—validated uracil as a privileged scaffold for oncology drug development [4] [7]. Subsequent decades witnessed strategic refinements to overcome limitations like poor bioavailability and resistance. Prodrug strategies emerged, exemplified by tegafur (a 5-FU prodrug activated by hepatic cytochrome P450 enzymes) and capecitabine (orally bioavailable and tumor-selective via thymidine phosphorylase activation) [4] [9]. Concurrently, uracil mustard (uramustine), incorporating nitrogen mustard at C5, expanded applications to lymphatic malignancies by introducing alkylating functionality [1] [9]. Beyond oncology, uracil-based antivirals like idoxuridine (1963) and sorivudine (1990s) exploited uracil's mimicry of thymidine to inhibit viral polymerases, establishing broad therapeutic relevance [4] [10].

Table 1: Key Milestones in Uracil-Based Drug Development

EraCompoundTherapeutic AreaMechanistic Innovation
1950s5-FluorouracilOncologyTS inhibition, DNA/RNA incorporation
1960s–1970sIdoxuridineAntiviral (Herpes)Viral polymerase inhibition
1980sUramustineLymphatic cancersDNA alkylation
1990s–2000sSorivudineAntiviral (VZV)Enhanced selectivity for viral kinases
2010s–PresentTipiracil (TAS-102)Refractory colorectal cancerThymidine phosphorylase inhibition

Structural Significance of 6-Substituted Uracil Analogues in Therapeutic Targeting

Modifications at the C6 position of uracil confer distinct steric, electronic, and pharmacokinetic properties critical for molecular recognition. Unlike C5-substituted analogues (e.g., 5-FU), which primarily mimic thymidine, C6 modifications enable tailored interactions with diverse enzymatic pockets. The introduction of alkylamino, aryl, or heterocyclic groups at C6 enhances target affinity by exploiting auxiliary binding sites adjacent to catalytic centers [3] [9]. For example, 6-aminouracil derivatives act as potent histone deacetylase (HDAC) inhibitors; the C6 amino group coordinates zinc in HDAC active sites, while appended hydrophobic moieties occupy surface recognition channels [3]. Specifically, 6-(p-butylanilino)uracil exemplifies this design: the butylanilino group augments lipophilicity (cLogP ~3.2), promoting membrane permeability and sustained target engagement [3] [10]. Spectroscopic analyses (NMR, X-ray crystallography) confirm that C6 substituents induce conformational rigidity in the uracil ring, reducing entropic penalties upon binding [9]. This rigidity is particularly advantageous for kinase inhibition, where 6-arylaminouracils like CDK2 inhibitors leverage planar conformations for ATP-competitive binding [7]. Additionally, C6 modifications mitigate metabolic deactivation; bulky substituents sterically hinder dihydropyrimidine dehydrogenase (DPD)-mediated reduction, a common resistance mechanism for 5-FU [4] [9].

Table 2: Bioactivity of C6-Substituted Uracil Analogues

C6 SubstituentTargetBiological EffectStructure-Activity Insight
AminoalkylHDAC1/HDAC4IC₅₀ = 0.05–2.83 µg/mL [3]Zn²⁺ chelation by carbonyl/amino groups
Aryl (unsubstituted)EGFR KinaseModerate inhibition (IC₅₀ >1 µM) [6]Minimal hydrophobic interactions
p-ButylanilinoAChE/HDACAChE IC₅₀ = 8.3 nM [10]Enhanced π-stacking and van der Waals contacts
Heterocyclic (e.g., thiazole)TS10-fold > 5-FU in resistant cells [9]Bypasses nucleoside transporter dependence

Role of N-Anilino Modifications in Enhancing Bioactivity of Pyrimidine Derivatives

N-Anilino modifications—introducing aniline-derived groups at uracil's N1 or C6 positions—exploit aromatic stacking and hydrophobic effects to optimize target engagement. The aniline moiety enables π-π interactions with proximal phenylalanine, tyrosine, or tryptophan residues in enzyme binding pockets [6] [10]. Molecular docking studies of 6-(p-butylanilino)uracil reveal that its p-butyl group extends into hydrophobic subpockets of acetylcholinesterase (AChE), forming van der Waals contacts with residues like Trp286 and Phe295 [10]. This stabilizes the Michaelis complex and obstructs substrate access to the catalytic triad. Similarly, in HDAC inhibition, the aniline's nitrogen anchors hydrogen bonds with Asp99 or Gly151, while alkyl extensions (e.g., butyl) fill channel-like cavities lined with aliphatic side chains [3] [6]. The electronic profile of aniline substituents further modulates bioactivity: electron-donating groups (e.g., -alkyl) elevate HOMO energy, facilitating charge-transfer interactions with electron-deficient enzyme residues. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance metabolic stability but may reduce affinity [6]. Notably, N-anilino uracils exhibit superior selectivity over non-anilinated analogues due to their ability to occupy allosteric sites; for example, 6-(p-butylanilino)uracil shows >100-fold selectivity for AChE over butyrylcholinesterase (BChE), attributed to steric complementarity with AChE's peripheral anionic site [10].

Table 3: Impact of Aniline Substituents on Pyrimidine Bioactivity

Aniline SubstituentTargetAffinity (IC₅₀)Key Interactions
p-MethylHDAC43.2 µMHydrophobic pocket occupancy
p-MethoxyAChE15.7 nMH-bond with Glu202; π-stacking with Trp86
p-ChloroTS0.84 µMHalogen bonding with His190
p-ButylAChE8.3 nMVan der Waals with Phe295; π-π with Trp286 [10]
p-NitroCarbonic Anhydrase220 nMPolar interactions with Thr199/Thr200

Properties

CAS Number

21332-96-7

Product Name

Uracil, 6-(p-butylanilino)-

IUPAC Name

6-(4-butylanilino)-1H-pyrimidine-2,4-dione

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

InChI

InChI=1S/C14H17N3O2/c1-2-3-4-10-5-7-11(8-6-10)15-12-9-13(18)17-14(19)16-12/h5-9H,2-4H2,1H3,(H3,15,16,17,18,19)

InChI Key

XIKQUZTWHPFJKG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC(=O)NC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.